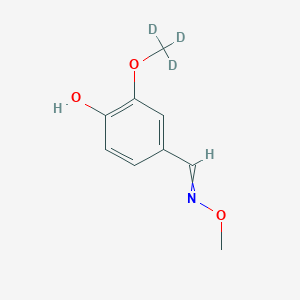
4'-Hydroxy Trazodone
Overview
Description
4’-Hydroxy Trazodone is a metabolite of the antidepressant and sedative trazodone. It is known for its inhibitory effects on organic anion transporter 3 (OAT3) and is selective for OAT3 over organic anion transporter 1 (OAT1) . This compound plays a significant role in the pharmacokinetics of trazodone, influencing its therapeutic effects and side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy Trazodone involves the hydroxylation of trazodone. One common method includes the use of potassium carbonate as a reaction medium under microwave radiation . This method is efficient and reduces the synthesis time significantly.
Industrial Production Methods: Industrial production of 4’-Hydroxy Trazodone typically involves large-scale hydroxylation reactions. The process may include the use of catalysts and specific reaction conditions to ensure high yield and purity. The improved process for the preparation of trazodone hydrochloride involves the reaction of specific compounds in the presence of an inorganic base and a catalyst .
Chemical Reactions Analysis
Types of Reactions: 4’-Hydroxy Trazodone undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl group, potentially leading to the formation of quinones.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, trazodone.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include quinones from oxidation, reduced trazodone from reduction, and various substituted derivatives from substitution reactions.
Scientific Research Applications
4’-Hydroxy Trazodone has several scientific research applications:
Chemistry: It is used as a reference compound in the study of trazodone metabolism and its derivatives.
Biology: The compound is studied for its effects on organic anion transporters, particularly OAT3.
Industry: It is used in the development of new trazodone derivatives with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4’-Hydroxy Trazodone involves the inhibition of organic anion transporter 3 (OAT3), which affects the renal excretion of various drugs and endogenous compounds . This inhibition can influence the overall pharmacokinetics of trazodone, altering its absorption, distribution, metabolism, and excretion. The compound also interacts with serotonin receptors, contributing to its antidepressant and sedative effects .
Comparison with Similar Compounds
Trazodone: The parent compound, used as an antidepressant and sedative.
Nefazodone: Another antidepressant with a similar structure and mechanism of action.
Vilazodone: A serotonin reuptake inhibitor with additional serotonin receptor agonist activity.
Uniqueness: 4’-Hydroxy Trazodone is unique due to its selective inhibition of organic anion transporter 3 (OAT3) over organic anion transporter 1 (OAT1) . This selectivity can lead to different pharmacokinetic profiles and therapeutic effects compared to other similar compounds.
Properties
IUPAC Name |
2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c20-16-14-15(5-6-17(16)26)23-12-10-22(11-13-23)7-3-9-25-19(27)24-8-2-1-4-18(24)21-25/h1-2,4-6,8,14,26H,3,7,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUZSRSXQFIOPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675963 | |
| Record name | 2-{3-[4-(3-Chloro-4-hydroxyphenyl)piperazin-1-yl]propyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53818-10-3 | |
| Record name | 4-Hydroxytrazodone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053818103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{3-[4-(3-Chloro-4-hydroxyphenyl)piperazin-1-yl]propyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYTRAZODONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3ZBN4W677 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)
![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine](/img/structure/B563702.png)
![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride](/img/new.no-structure.jpg)
![2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine](/img/structure/B563704.png)
![6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine](/img/structure/B563705.png)
![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5](/img/structure/B563706.png)


![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine](/img/structure/B563713.png)


